2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide
Overview
Description
2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6. It is characterized by the presence of fluorine and bromine atoms, as well as trifluoromethyl groups attached to a benzyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide typically involves the introduction of bromine and fluorine atoms into a benzyl ring with trifluoromethyl groups. One common method is the bromination of 2-Fluoro-4,6-bis(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the bromide to a benzyl fluoride or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Benzyl fluoride or other reduced forms.
Scientific Research Applications
2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide involves its interaction with molecular targets through nucleophilic substitution and other reactions. The presence of fluorine and bromine atoms, as well as trifluoromethyl groups, enhances its reactivity and ability to form stable intermediates. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzyl bromide
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness
2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and bromine atoms, as well as two trifluoromethyl groups on the benzyl ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The compound’s ability to undergo various chemical reactions and its applications in diverse fields make it a valuable research tool .
Properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORBTFMANPEXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CBr)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201197 | |
Record name | 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-46-9 | |
Record name | 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.